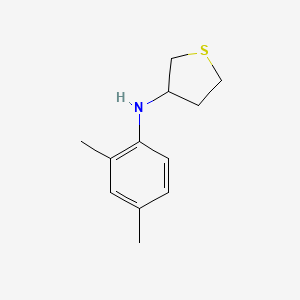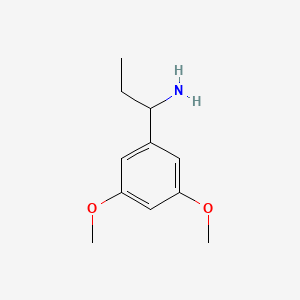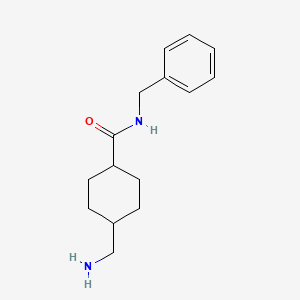
Boc-DL-His(1-Tos)-DL-Pro-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-His(1-Tos)-DL-Pro-NH2 is a synthetic peptide compound. It is composed of a Boc-protected histidine residue with a tosyl group at the 1-position and a proline residue with an amide group at the C-terminus. This compound is often used in peptide synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-His(1-Tos)-DL-Pro-NH2 typically involves the following steps:
Protection of Histidine: The histidine residue is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during the synthesis process.
Tosylation: The protected histidine is then tosylated at the 1-position using tosyl chloride in the presence of a base such as pyridine.
Coupling with Proline: The tosylated histidine is coupled with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Amidation: The final step involves the conversion of the carboxyl group of proline to an amide group using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-His(1-Tos)-DL-Pro-NH2 can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Amidation: The amide group can participate in further peptide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Amidation: Coupling reagents like DCC or DIC with catalysts like HOBt.
Major Products
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Substituted Peptides: Substitution reactions yield peptides with different functional groups at the 1-position of histidine.
Extended Peptides: Amidation reactions yield longer peptide chains.
Aplicaciones Científicas De Investigación
Boc-DL-His(1-Tos)-DL-Pro-NH2 has various applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mecanismo De Acción
The mechanism of action of Boc-DL-His(1-Tos)-DL-Pro-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, while the tosyl group can enhance the compound’s reactivity. The proline residue contributes to the compound’s structural stability and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Boc-DL-His(1-Tos)-OH: Similar structure but lacks the proline residue.
Boc-DL-His(1-Tos)-DL-Pro-OH: Similar structure but with a carboxyl group instead of an amide group.
Boc-DL-His(1-Tos)-DL-Pro-OMe: Similar structure but with a methyl ester group instead of an amide group.
Uniqueness
Boc-DL-His(1-Tos)-DL-Pro-NH2 is unique due to its combination of a Boc-protected histidine with a tosyl group and a proline residue with an amide group. This unique structure provides specific reactivity and stability, making it valuable in peptide synthesis and research.
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6S/c1-15-7-9-17(10-8-15)35(32,33)27-13-16(25-14-27)12-18(26-22(31)34-23(2,3)4)21(30)28-11-5-6-19(28)20(24)29/h7-10,13-14,18-19H,5-6,11-12H2,1-4H3,(H2,24,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMCKDELXTYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)N3CCCC3C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)








![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)
